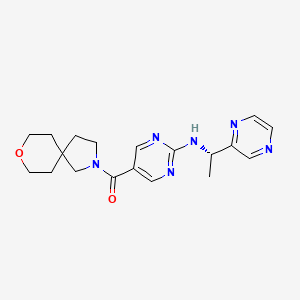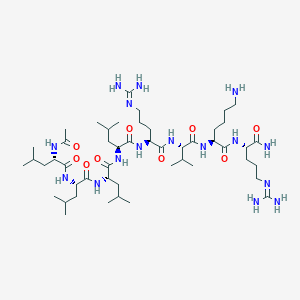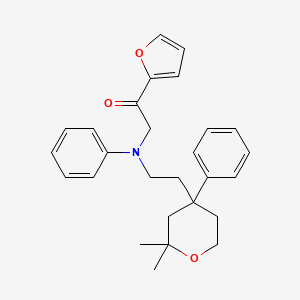
Rock-IN-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock-IN-D2 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the shape and movement of cells, and its inhibition has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rock-IN-D2 is synthesized through a series of chemical reactions involving the formation of urea-based structures. The synthetic route typically involves the reaction of an amine with an isocyanate to form a urea linkage. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Rock-IN-D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Rock-IN-D2 has a wide range of scientific research applications, including:
Chemistry: Used to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed in research on cell motility, cytoskeleton organization, and cell division.
Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK .
Mechanism of Action
Rock-IN-D2 exerts its effects by selectively inhibiting ROCK. The inhibition of ROCK disrupts the signaling pathways involved in cell shape, movement, and proliferation. This inhibition is achieved through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The molecular targets and pathways involved include the RhoA/ROCK pathway, which plays a crucial role in regulating the cytoskeleton and cell motility .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Rock-IN-D2 include:
Y-27632: Another selective ROCK inhibitor used in research.
Fasudil: A ROCK inhibitor with therapeutic applications in treating cardiovascular diseases.
H-1152: A potent and selective ROCK inhibitor used in various research studies
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a ROCK inhibitor. This selectivity allows for more precise studies on the role of ROCK in various cellular processes without off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-3-[2-[2-(dimethylamino)ethyl-methylamino]-4-(1H-pyrazol-4-yl)phenyl]urea |
InChI |
InChI=1S/C22H28N6O/c1-27(2)11-12-28(3)21-13-18(19-15-24-25-16-19)9-10-20(21)26-22(29)23-14-17-7-5-4-6-8-17/h4-10,13,15-16H,11-12,14H2,1-3H3,(H,24,25)(H2,23,26,29) |
InChI Key |
UBZZFFAVFOEUFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)





